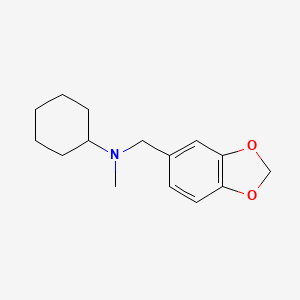![molecular formula C20H20N2O6 B5603800 methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5603800.png)
methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-morpholinyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-morpholinyl)benzoate, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMB is a synthetic derivative of 4-anilinoquinazoline and has been shown to have anti-cancer and anti-inflammatory properties.
Scientific Research Applications
Synthesis and Structural Analysis
A study by Wu et al. (2014) focused on synthesizing benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, through novel methods. These derivatives were structurally analyzed using techniques like FT-IR, NMR, and X-ray crystallography. The research highlighted the potential of these structures in identifying binding sites for allosteric modulators of the AMPA receptor, which is significant in neuroscience research (Wu et al., 2014).
Photoinitiators for Coatings
Angiolini et al. (1997) examined copolymers containing elements like 1-(4-morpholinophenyl)-2-benzyl-2-[N-methyl-N-(3-methacryloyloxypropyl)]aminopropan-1-one for their use as photoinitiators in ultraviolet-curable pigmented coatings. This research is relevant in the field of materials science and polymer chemistry (Angiolini et al., 1997).
Antimicrobial Activities
Bektaş et al. (2010) synthesized novel 1,2,4-Triazole derivatives, including those with a morpholine component. These compounds exhibited antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2010).
Peptidomimetic Chemistry
Sladojevich et al. (2007) reported on the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid. This work is pivotal in peptidomimetic chemistry, especially for applications in solid-phase peptide synthesis (Sladojevich et al., 2007).
Aminomethylation Processes
Mondal et al. (2017) explored aminomethylation at C-3 of imidazopyridines with morpholine, providing a new methodology for synthesizing aminomethylated derivatives under mild conditions. This has implications in synthetic organic chemistry (Mondal et al., 2017).
Tubulin Polymerization Inhibition
Minegishi et al. (2015) synthesized a series of indenopyrazoles, including methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate. This compound was identified as a tubulin inhibitor, suggesting its potential use in cancer therapeutics (Minegishi et al., 2015).
Molecular Structures in Polymer Studies
Kovalevsky et al. (1998) studied the molecular structures of amino and nitro derivatives of 1,3-di(morpholin-4-yl)benzene. Their findings are essential in understanding the spatial structures and reactivities of monomer units in polymers (Kovalevsky et al., 1998).
properties
IUPAC Name |
methyl 3-(1,3-benzodioxole-5-carbonylamino)-4-morpholin-4-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c1-25-20(24)14-2-4-16(22-6-8-26-9-7-22)15(10-14)21-19(23)13-3-5-17-18(11-13)28-12-27-17/h2-5,10-11H,6-9,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQKQLDGELKCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5603737.png)
![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5603749.png)
![N-[(3R*,4R*)-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-4-yl]nicotinamide](/img/structure/B5603757.png)
![4-[(3-isobutyl-5-isoxazolyl)carbonyl]-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B5603769.png)

![({4-ethyl-5-[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5603778.png)
![(4aR*,7aS*)-1-acetyl-4-{[(2-methylphenyl)thio]acetyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5603790.png)
![(3aR*,6S*)-2-tert-butyl-N-ethyl-1-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5603792.png)
![ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5603799.png)
![(1R*,5R*)-6-(5-fluoro-2-methylbenzoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5603808.png)
![2-methyl-8-[2-(2-phenylethoxy)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5603822.png)
![methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5603826.png)